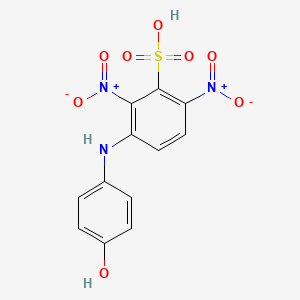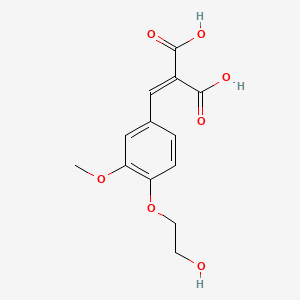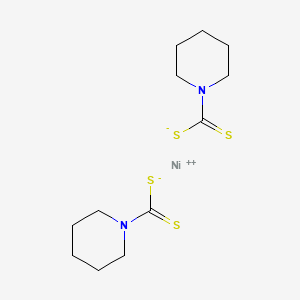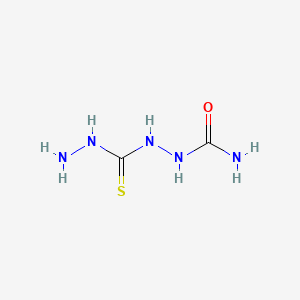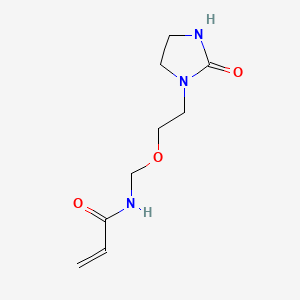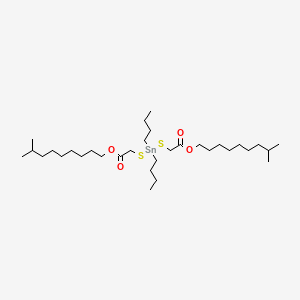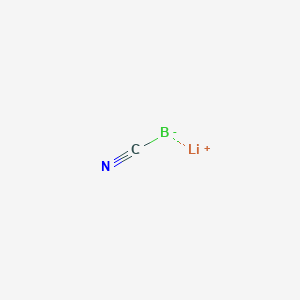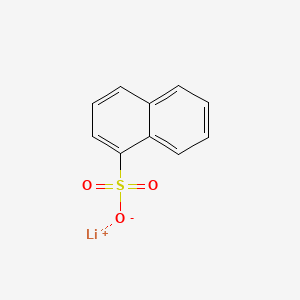
Lithium naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium naphthalenesulphonate is an organometallic compound that combines lithium with naphthalenesulphonate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a reducing agent and its involvement in anionic polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium naphthalenesulphonate is typically synthesized by reacting metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the transfer of electrons from lithium to naphthalene, forming the lithium naphthalenide complex, which is then sulfonated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium naphthalenesulphonate undergoes various chemical reactions, including:
Reduction: It acts as a powerful reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthalenesulphonate group is replaced by other nucleophiles.
Polymerization: It is used as an initiator in anionic polymerization processes, leading to the formation of well-defined polymer structures.
Common Reagents and Conditions:
Solvents: THF, DME, benzene
Reagents: Metallic lithium, naphthalene, sulfonating agents
Conditions: Inert atmosphere (argon), low temperatures (−30 to +50 °C)
Major Products: The major products formed from these reactions include reduced organic compounds, substituted naphthalenes, and various polymers with specific architectures .
Applications De Recherche Scientifique
Lithium naphthalenesulphonate has a wide range of applications in scientific research:
Biology: Its reducing properties are utilized in biochemical assays and the preparation of reactive intermediates.
Medicine: Research is ongoing into its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, nanoparticles, and other advanced materials.
Mécanisme D'action
The mechanism by which lithium naphthalenesulphonate exerts its effects involves electron transfer processes. The lithium ion facilitates the reduction of various substrates by donating electrons, while the naphthalenesulphonate group stabilizes the resulting anionic species. This compound targets molecular pathways involving electron transfer and redox reactions, making it a versatile reagent in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
- Sodium naphthalenesulphonate
- Potassium naphthalenesulphonate
- Lithium naphthalenide
Comparison: Lithium naphthalenesulphonate is unique due to its higher reducing power compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of lithium, which enhances its electron-donating ability. Additionally, this compound is more stable in solution, making it preferable for various applications .
Propriétés
Numéro CAS |
94158-12-0 |
|---|---|
Formule moléculaire |
C10H7LiO3S |
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
